N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base. The resulting thiazole intermediate can then be reacted with 3-methoxybenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles or tetrahydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide
Comparison: N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific research applications.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C11H12N2O2S/c1-15-9-4-2-3-8(7-9)10(14)13-11-12-5-6-16-11/h2-4,7H,5-6H2,1H3,(H,12,13,14) |
InChI Key |
PJFRVUICGRPQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
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